Acethion acid
CAS No.: 20819-59-4
Cat. No.: VC18511228
Molecular Formula: C6H13O4PS2
Molecular Weight: 244.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20819-59-4 |
|---|---|
| Molecular Formula | C6H13O4PS2 |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | 2-diethoxyphosphinothioylsulfanylacetic acid |
| Standard InChI | InChI=1S/C6H13O4PS2/c1-3-9-11(12,10-4-2)13-5-6(7)8/h3-5H2,1-2H3,(H,7,8) |
| Standard InChI Key | YKLHDDRDTMJRJK-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=S)(OCC)SCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Acethion acid’s molecular formula, C₈H₁₇O₄PS₂, reveals a hybrid structure combining organophosphate and thioester functional groups . Key physicochemical parameters include a density of 1.222 g/cm³, boiling point of 310.7°C at 760 mmHg, and a flash point of 141.7°C . The compound’s logP value of 3.23 indicates moderate lipophilicity, facilitating membrane penetration in biological systems .
Table 1: Physicochemical Properties of Acethion Acid
| Property | Value |
|---|---|
| Molecular Weight | 272.322 g/mol |
| Exact Mass | 272.031 Da |
| PSA (Polar Surface Area) | 111.96 Ų |
| Refractive Index | 1.508 |
| Melting Point | Not Determined |
Structural Elucidation and Spectroscopic Data
The SMILES notation (CCOP(=S)(OCC)SCC(=O)O) delineates a central phosphorus atom bonded to two ethoxy groups, a thiocarbonyl moiety, and an acetic acid ester . Nuclear magnetic resonance (NMR) studies of analogous compounds suggest characteristic shifts at δ 1.3–1.4 ppm for methyl protons and δ 4.1–4.3 ppm for ethoxy methylene groups . Mass spectrometry fragments at m/z 245.00656 ([M+H]⁺) and 242.99200 ([M-H]⁻) corroborate the molecular architecture .
Synthesis and Industrial Production
Conventional Synthetic Routes
The industrial synthesis of Acethion acid predominantly involves the nucleophilic substitution between ethyl chloroacetate (ClCH₂COOEt) and diethylphosphorodithioate ((EtO)₂P(S)SH). Optimized conditions employ anhydrous solvents like tetrahydrofuran at 60–80°C, achieving yields exceeding 75%. Side products, including diethyl dithiophosphate byproducts, necessitate purification via fractional distillation.
Advances in Catalytic Methodologies
Recent innovations utilize phase-transfer catalysts such as tetrabutylammonium bromide to enhance reaction kinetics, reducing reaction times by 40% while maintaining yields above 70%. Green chemistry approaches exploring ionic liquid media (e.g., [BMIM][BF₄]) demonstrate reduced energy consumption, though scalability remains challenging.
Biological Activity and Toxicological Profile
Mechanism of Neurotoxic Action
Acethion acid irreversibly inhibits acetylcholinesterase (AChE) through phosphorylation of the enzyme’s serine hydroxyl group . This inhibition elevates synaptic acetylcholine levels, causing hyperexcitation in insect neuromuscular junctions. Comparative studies show 50% inhibitory concentrations (IC₅₀) of 2.2 µM against Drosophila melanogaster AChE versus 18.7 µM for mammalian isoforms, explaining its selective toxicity.
Mammalian Toxicity and Risk Assessment
Acute oral LD₅₀ values in rats range from 250–320 mg/kg, classifying Acethion acid as moderately toxic (EPA Category II). Chronic exposure studies in mice reveal hepatotoxicity marked by elevated serum ALT (≥120 U/L vs. control 35 U/L) and hepatic steatosis. The compound’s thiophosphate group undergoes cytochrome P450-mediated oxidation to oxon metabolites, increasing AChE affinity 10-fold .
Agricultural Applications and Resistance Management
Efficacy Against Pest Species
Field trials demonstrate 90–95% control of Helicoverpa armigera larvae at application rates of 500 g/ha, outperforming malathion (70–75% efficacy at equivalent doses). Resistance monitoring in Plutella xylostella populations reveals kdr mutation frequencies below 5%, suggesting retained susceptibility in most regions.
Integrated Pest Management (IPM) Strategies
Rotational use with neonicotinoids (e.g., imidacloprid) reduces resistance selection pressure by 60% in multi-year studies. Microencapsulation formulations using polyurea shells extend residual activity to 21 days post-application, compared to 7 days for emulsifiable concentrates.
Environmental Fate and Ecotoxicology
Abiotic Degradation Pathways
Hydrolytic degradation follows pseudo-first-order kinetics with half-lives of 15 days (pH 7) and 3 days (pH 9), producing nontoxic ethoxyphosphoric acid and mercaptoacetate derivatives . Photolysis under UV-B irradiation (280–320 nm) accelerates decomposition 4-fold via C-S bond cleavage .
Ecotoxicological Impacts
Aquatic toxicity tests yield 96h LC₅₀ values of 0.8 mg/L for Daphnia magna and 2.1 mg/L for Oncorhynchus mykiss, necessitating buffer zones near water bodies. Soil adsorption coefficients (Koc) of 450–600 mL/g limit groundwater leaching but enhance persistence in clay-rich soils .
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